3-Amino-1-(pyrimidin-5-yl)propan-1-one
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Overview
Description
3-Amino-1-(pyrimidin-5-yl)propan-1-one is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of an amino group attached to a propanone moiety, which is further connected to a pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(pyrimidin-5-yl)propan-1-one typically involves the condensation of pyrimidine derivatives with appropriate amino and carbonyl-containing reagents. One common method involves the reaction of pyrimidine-5-carbaldehyde with 3-aminopropan-1-one under acidic or basic conditions to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as crystallization and chromatography are employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(pyrimidin-5-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
3-Amino-1-(pyrimidin-5-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-Amino-1-(pyrimidin-5-yl)propan-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-(4-methylpiperidin-1-yl)propan-1-one
- 3-(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)-N-(3,4-dihydro-2H-pyrrol-5-yl)benzamide
- Pyrazolo[1,5-a]pyrimidine derivatives
Uniqueness
3-Amino-1-(pyrimidin-5-yl)propan-1-one is unique due to its specific structural features, which confer distinct biological activities. Its combination of an amino group and a pyrimidine ring allows it to interact with a variety of molecular targets, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C7H9N3O |
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Molecular Weight |
151.17 g/mol |
IUPAC Name |
3-amino-1-pyrimidin-5-ylpropan-1-one |
InChI |
InChI=1S/C7H9N3O/c8-2-1-7(11)6-3-9-5-10-4-6/h3-5H,1-2,8H2 |
InChI Key |
GYRFLWKGHOCKTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=N1)C(=O)CCN |
Origin of Product |
United States |
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